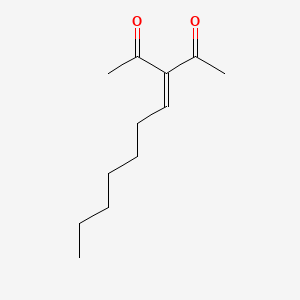

3-Heptylidenepentane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

94134-76-6 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-heptylidenepentane-2,4-dione |

InChI |

InChI=1S/C12H20O2/c1-4-5-6-7-8-9-12(10(2)13)11(3)14/h9H,4-8H2,1-3H3 |

InChI Key |

IKWSCVCGBUEZJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C(=O)C)C(=O)C |

Origin of Product |

United States |

Tautomeric Equilibria in 3 Heptylidenepentane 2,4 Dione and Analogues

Keto-Enol Tautomerism in 1,3-Diketones: Fundamental Principles

Keto-enol tautomerism involves the migration of a proton and the simultaneous shift of a double bond. In the case of a 1,3-diketone like 3-Heptylidenepentane-2,4-dione, the equilibrium exists between the diketo form, characterized by two carbonyl groups, and the enol form, which contains a hydroxyl group and a carbon-carbon double bond. While for simple ketones the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, 1,3-diketones present a notable exception.

The enol form of 1,3-diketones is significantly stabilized by two key factors:

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system. This extended conjugation enhances the stability of the enol tautomer.

Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the nearby carbonyl group. This interaction further lowers the energy of the enol tautomer.

The interplay of these stabilizing factors results in a substantial population of the enol form at equilibrium for many 1,3-diketones.

Influence of Molecular Structure on Tautomeric Preferences and Stability

The specific structure of a 1,3-diketone plays a crucial role in determining the precise position of the keto-enol equilibrium. In the case of this compound and its analogues, the nature of the substituent at the C-3 position is of paramount importance.

For 3-substituted pentane-2,4-diones, both steric and electronic effects of the substituent influence the tautomeric ratio. Bulky substituents at the C-3 position can introduce steric hindrance, which may destabilize the planar enol form, thereby shifting the equilibrium towards the keto form. For instance, computational studies on 3-phenyl-2,4-pentanedione (B1582117) have shown that steric hindrance from the phenyl group favors the keto tautomer. orientjchem.org Similarly, increasing the size of an alkyl substituent at the C-3 position generally leads to a higher proportion of the keto form.

The electronic nature of the substituent also exerts a significant influence. Electron-withdrawing groups at the C-3 position tend to increase the acidity of the C-3 proton, which can affect the enol content.

In this compound, the substituent is a heptylidene group, which contains a carbon-carbon double bond. This introduces an additional layer of complexity due to the possibility of extended conjugation. The C=C bond of the heptylidene group can conjugate with the π-system of the enol form, potentially further stabilizing it. However, the steric bulk of the heptylidene group would concurrently favor the keto form. The final equilibrium position is a result of the delicate balance between these opposing electronic and steric effects.

Solvent Effects on Tautomeric Equilibrium Dynamics

The solvent in which a 1,3-diketone is dissolved can dramatically alter the keto-enol tautomeric ratio. This is due to the differential solvation of the keto and enol tautomers, which have different polarities and hydrogen bonding capabilities.

Generally, the enol form, with its intramolecular hydrogen bond, is less polar than the diketo form. Consequently, in nonpolar solvents, the enol form is often favored as the stabilizing intramolecular hydrogen bond remains intact. In contrast, polar solvents can interact with both tautomers. Polar protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups. This preferential solvation of the more polar keto form shifts the equilibrium in its favor.

For example, studies on 2,4-pentanedione have shown that the percentage of the enol form is significantly higher in nonpolar solvents like cyclohexane (B81311) compared to polar solvents like water. researchgate.net Computational studies on 3-phenyl-2,4-pentanedione have also demonstrated that polar solvents stabilize the keto tautomer more than the enol tautomer. orientjchem.org

| Solvent | Dielectric Constant (ε) | Energy Difference (Keto - Enol) (kcal/mol) | Favored Tautomer |

|---|---|---|---|

| Gas Phase | 1.0 | -17.89 | Keto |

| Cyclohexane | 2.2 | -17.34 | Keto |

| Carbon Tetrachloride | 2.2 | -17.27 | Keto |

| Methanol | 32.6 | -16.55 | Keto |

| Water | 78.4 | -16.50 | Keto |

Advanced Spectroscopic and Computational Methodologies for Investigating Tautomeric Ratios

A variety of sophisticated techniques are employed to quantitatively determine the ratio of keto and enol tautomers at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for studying tautomeric equilibria. Since the interconversion between the keto and enol forms is typically slow on the NMR timescale, distinct signals for each tautomer can be observed. By integrating the signals corresponding to specific protons or carbons in each form, the relative concentrations and thus the equilibrium constant can be accurately determined. For example, in 2,4-pentanedione, the methyl protons of the keto and enol forms appear at different chemical shifts, allowing for straightforward quantification. ed.govbiopchem.education

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can distinguish between the tautomers based on their characteristic vibrational frequencies. The diketo form exhibits strong carbonyl (C=O) stretching bands, while the enol form shows a characteristic O-H stretching band and a C=C stretching band, in addition to a conjugated carbonyl band at a lower frequency. UV-Vis spectroscopy can also be utilized, as the conjugated π-system of the enol tautomer typically absorbs at a longer wavelength than the non-conjugated diketo form. mdpi.comresearchgate.net

By combining these advanced spectroscopic and computational approaches, a comprehensive understanding of the complex tautomeric equilibria in this compound and its analogues can be achieved, shedding light on the subtle interplay of structural and environmental factors that govern their chemical behavior.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Assignment of Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 3-Heptylidenepentane-2,4-dione. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals for each set of non-equivalent protons. The two acetyl methyl groups are anticipated to appear as sharp singlets. The protons on the heptylidene chain will exhibit more complex splitting patterns (triplets, sextets, etc.) due to spin-spin coupling with adjacent protons, allowing for the unambiguous assignment of the alkyl chain. The vinylic proton, part of the α,β-unsaturated system, is expected to resonate as a triplet due to coupling with the neighboring methylene (B1212753) group of the heptylidene chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. researchgate.net The two carbonyl carbons are expected to appear at the downfield end of the spectrum (typically >190 ppm). The sp² hybridized carbons of the C=C double bond will have characteristic chemical shifts in the 120-160 ppm range. The carbons of the two acetyl methyl groups and the carbons of the heptylidene alkyl chain will appear in the upfield region of the spectrum.

The keto-enol tautomerism common in β-diketones could also be observed via NMR. nih.gov The presence of an enol form would give rise to a new set of signals, most notably a downfield signal for the enolic hydroxyl proton, which is often broad due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | ~2.1 - 2.4 | Singlet |

| Vinylic CH | ~6.5 - 7.0 | Triplet |

| Allylic CH₂ | ~2.2 - 2.5 | Quartet |

| Alkyl CH₂ | ~1.2 - 1.6 | Multiplet |

| Terminal CH₃ | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~195 - 205 |

| Olefinic C= | ~140 - 160 |

| Olefinic =C- | ~125 - 140 |

| Acetyl CH₃ | ~25 - 35 |

| Alkyl Chain (CH₂, CH₃) | ~14 - 40 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups present in this compound and probing intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the molecule's bonds. For this compound, the most prominent peaks would be associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The α,β-unsaturated nature of the ketone is expected to lower the C=O stretching frequency to around 1685-1700 cm⁻¹ due to conjugation. A strong band corresponding to the C=C stretch should appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the alkyl and methyl groups will be observed in the 2850-3000 cm⁻¹ range. If the enol tautomer is present, a broad O-H stretching band would appear in the 3000-3600 cm⁻¹ region, and the carbonyl absorption would be further shifted to a lower wavenumber (around 1640 cm⁻¹) due to intramolecular hydrogen bonding and resonance. nih.govblogspot.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The symmetrical vibrations of the molecule, which may be weak in the FT-IR spectrum, can often be observed more clearly in the Raman spectrum. This technique is particularly useful for studying the skeletal vibrations of the carbon backbone.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1685 - 1700 |

| C=C (Olefinic) | Stretch | 1600 - 1650 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

| O-H (Enol, if present) | Stretch (Broad) | 3000 - 3600 |

| C=O (Enol, if present) | Stretch | ~1640 |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₂₀O₂. High-resolution mass spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement of the molecular ion (M⁺). The calculated monoisotopic mass is 196.14633 g/mol . epa.gov

Under electron ionization (EI), the molecular ion will undergo fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of β-diketones is well-studied. core.ac.ukacs.org Common fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a primary fragmentation pathway for ketones. miamioh.edu This would lead to the loss of an acetyl radical (•CH₃CO) or a heptylidene-acetyl radical, resulting in significant peaks in the mass spectrum. The formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 is expected to be a prominent peak.

McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the Alkyl Chain: Fragmentation can also occur along the heptylidene side chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).

The mass spectra of the diketo and enol tautomers can be different, allowing for their differentiation if they can be separated prior to analysis, for instance by gas chromatography. core.ac.uk

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 196 | [C₁₂H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - CH₃CO]⁺ | α-Cleavage, loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Conjugation Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for confirming the presence of conjugated systems. This compound, being an α,β-unsaturated dicarbonyl compound, is expected to exhibit characteristic absorptions in the UV-Vis region. fiveable.me

The key electronic transitions are:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the C=C double bond and the two carbonyl groups, this transition is expected to occur at a relatively long wavelength (λ_max), likely in the 250-300 nm range. This will be an intense absorption band.

n → π* Transition: This transition involves the excitation of a non-bonding electron (from the oxygen lone pairs) to a π* antibonding orbital. This is a lower energy, and thus longer wavelength, transition compared to the π → π* transition of an unconjugated ketone. However, it is a "forbidden" transition, resulting in a much weaker absorption band, which may appear as a shoulder on the more intense π → π* peak, typically above 300 nm.

The position and intensity of these absorption bands are sensitive to the solvent polarity. rsc.org In polar protic solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift. The keto-enol equilibrium can also be studied using UV-Vis spectroscopy, as the enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the diketo form. rsc.orgmdpi.com

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Expected λ_max (nm) | Relative Intensity |

| π → π | ~250 - 300 | High |

| n → π | >300 | Low |

Computational Chemistry Approaches to Understanding 3 Heptylidenepentane 2,4 Dione Reactivity and Structure

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govscispace.comnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, from simple organic molecules to complex biological macromolecules. nih.govresearchgate.net

In the study of 3-Heptylidenepentane-2,4-dione, DFT calculations would begin with geometrical optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Functionals like B3LYP are commonly employed for this purpose, paired with a suitable basis set such as 6-311++G(d,p), to accurately model the molecule's geometry. nih.govnih.govresearchgate.net

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. scispace.com A smaller gap generally suggests higher reactivity.

Other electronic properties that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η) and Softness (S): Concepts related to the stability and reactivity of a chemical system.

These parameters, collectively known as quantum chemical descriptors, provide a detailed picture of the molecule's electronic character and potential for chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity | 3.85 | eV |

| Chemical Hardness | 2.65 | eV |

| Dipole Moment | 2.5 | Debye |

Ab Initio Methods in the Elucidation of Reaction Mechanisms and Transition States

While DFT is a powerful tool, ab initio methods offer a different, often more rigorous, approach to computational chemistry. These methods are based solely on the principles of quantum mechanics without the use of empirical parameters. This can lead to highly accurate results, particularly for the elucidation of reaction mechanisms and the characterization of transition states.

For this compound, ab initio calculations could be used to map out the potential energy surface of a chemical reaction. This would involve identifying the structures of reactants, products, and, crucially, the transition state—the high-energy intermediate that connects them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio methods that can provide a high level of accuracy. By applying these methods, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a reaction involving this compound.

Conformational Analysis and Stereochemical Investigations using Quantum Chemical Methods

The presence of rotatable bonds in this compound means that it can exist in multiple conformations. These different spatial arrangements of the atoms can have different energies and, therefore, different stabilities. Quantum chemical methods, including both DFT and ab initio approaches, are essential for performing a thorough conformational analysis.

By systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation, a potential energy surface can be constructed. This allows for the identification of the most stable conformers and the energy barriers between them.

Furthermore, the heptylidene group introduces the possibility of E/Z isomerism around the carbon-carbon double bond. Computational methods can be used to calculate the relative energies of these stereoisomers, predicting which is more stable. This is crucial for understanding the stereochemistry of the molecule and its potential interactions in a chiral environment.

Theoretical Modeling of Solvent Effects on Chemical Behavior

Chemical reactions are often carried out in a solvent, and the solvent can have a significant impact on the behavior of the solute molecules. jlu.edu.cndntb.gov.ua Theoretical modeling of solvent effects is therefore a critical aspect of computational chemistry. jlu.edu.cndntb.gov.ua

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. jlu.edu.cn The Polarizable Continuum Model (PCM) is a widely used example. jlu.edu.cndntb.gov.uarsc.org These models are computationally efficient and can provide a good qualitative understanding of how the solvent influences the geometry and electronic structure of the solute. jlu.edu.cn For this compound, PCM calculations could predict how its dipole moment and reactivity change in solvents of different polarities. jlu.edu.cn

Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation along with the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit solvation models can provide a more detailed and accurate picture of the solvation process.

By applying these theoretical models, researchers can gain a deeper understanding of how the choice of solvent can influence the properties and reactivity of this compound.

Coordination Chemistry of 3 Heptylidenepentane 2,4 Dione As a Ligand

Principles of β-Diketone Coordination to Metal Centers

β-Diketones, including 3-Heptylidenepentane-2,4-dione, are renowned for their role as excellent chelating ligands in coordination chemistry. researchgate.netalfachemic.com Their coordination to a metal center is governed by several key principles. These compounds typically exist as a mixture of keto and enol tautomers. The enol form is crucial for coordination, as the acidic enolic proton can be readily lost, resulting in a monoanionic ligand, the β-diketonate. researchgate.net

This anionic ligand acts as a bidentate O,O'-donor, coordinating to a metal ion through its two oxygen atoms. researchgate.net This chelation forms a highly stable six-membered ring, a structural motif that is thermodynamically favored. researchgate.net The resulting metal β-diketonate complexes are generally neutral, stable, and often soluble in organic solvents. The stability of these complexes is a hallmark of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands.

The nature of the substituents on the β-diketone backbone can significantly influence the properties of the resulting metal complexes. For this compound, the heptylidene group at the central carbon atom (C3 position) introduces steric bulk and alters the electronic environment of the coordinating oxygen atoms compared to simpler β-diketones like acetylacetone (B45752).

Chelation Properties and Ligand Design Strategies

The chelation of β-diketonates is a cornerstone of their utility. The two coordinating oxygen atoms create a pincer-like hold on the metal ion, forming the stable six-membered chelate ring. researchgate.net The design of β-diketone ligands can be strategically tailored to fine-tune the properties of the resulting metal complexes for specific applications, such as catalysis, luminescent materials, or heat stabilizers. alfachemic.comunirioja.es

Strategies in ligand design often focus on modifying the substituents at the terminal carbons or the central carbon of the diketone backbone.

Steric Effects : Introducing bulky groups, such as the heptylidene group in this compound, can influence the coordination geometry around the metal center, affect the number of ligands that can coordinate, and enhance the solubility and volatility of the complex.

Electronic Effects : The electronic properties of the substituents can modulate the Lewis basicity of the coordinating oxygen atoms. Electron-withdrawing groups, such as fluorinated substituents, can increase the acidity of the ligand and affect the metal-ligand bond strength. researchgate.net Conversely, electron-donating groups can enhance the basicity of the oxygen donors. The heptylidene group is primarily an alkyl group, which is weakly electron-donating.

Functionalization : Additional functional groups can be incorporated into the ligand structure to introduce new properties, such as forming polynuclear complexes or providing sites for further reactions. mdpi.com

These design principles allow for the creation of ligands that can form complexes with desired stability, solubility, volatility, and electronic properties.

Synthesis of Metal Complexes Incorporating this compound Ligands

While specific synthetic procedures for metal complexes of this compound are not detailed in the reviewed literature, general and well-established methods for the synthesis of metal β-diketonates can be applied. The most common approach involves the reaction of the β-diketone ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic route would involve the following steps:

Dissolving the this compound ligand in a solvent such as ethanol, methanol, or acetone.

Adding a base (e.g., sodium hydroxide, sodium ethoxide, or an amine) to deprotonate the ligand, forming the corresponding β-diketonate anion in situ.

Adding a solution of a metal salt (e.g., metal chlorides, nitrates, or acetates) to the ligand solution. The metal complex then precipitates from the solution, often upon stirring or gentle heating. researchgate.net

The resulting solid complex is collected by filtration, washed to remove any unreacted starting materials and byproducts, and dried. researchgate.net

For instance, the synthesis of copper(II) complexes of various 3-substituted pentane-2,4-diones has been achieved by reacting the ligand with a copper(II) salt in ethanol. unirioja.es Similarly, complexes of vanadium, palladium, platinum, and other metals have been prepared by reacting the metal salt with a 3-substituted pentane-2,4-dione derivative in a 1:2 metal-to-ligand molar ratio. researchgate.net

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of metal complexes of this compound would rely on standard analytical techniques to elucidate their structure and bonding. Although specific data for this compound's complexes are unavailable, the expected results can be predicted based on studies of analogous compounds. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for confirming coordination. Upon complexation, the strong C=O stretching vibration (ν(C=O)) of the free ligand (typically around 1700-1600 cm⁻¹) is expected to shift to a lower frequency. New bands corresponding to the metal-oxygen (M-O) stretching vibrations typically appear in the low-frequency region (around 600-400 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. The disappearance of the enolic proton signal upon coordination is a key indicator of complex formation. Shifts in the signals of the heptylidene and methyl protons would also be observed.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions (for transition metals) can be observed and analyzed to infer the geometry of the complex. researchgate.net

Mass Spectrometry : This technique is used to determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

The following table presents representative spectroscopic data expected for a generic metal complex of a 3-substituted β-diketone, which would be analogous to a complex of this compound.

| Technique | Observed Feature | Typical Range/Shift for β-Diketonate Complexes |

|---|---|---|

| FT-IR | ν(C=O) / ν(C=C) | 1650-1550 cm⁻¹ (shift to lower frequency from free ligand) |

| FT-IR | ν(M-O) | 600-400 cm⁻¹ (new band appears) |

| ¹H NMR | Enolic Proton Signal | Disappears upon coordination |

| UV-Vis | π → π* transitions (ligand) | 250-400 nm |

| UV-Vis | d-d transitions (transition metal) | 400-800 nm (typically weak) |

Theoretical Studies of Metal-Ligand Bonding and Complex Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for gaining deeper insight into the electronic structure, bonding, and stability of metal complexes. researchgate.net While no specific theoretical studies on this compound complexes were found, the principles applied to other β-diketonate systems are directly relevant.

DFT calculations can be used to:

Optimize Geometries : Predict the most stable three-dimensional structure of the complex, including metal-oxygen bond lengths and the angles of the chelate ring. researchgate.net

Analyze Metal-Ligand Bonding : The nature of the interaction between the metal d-orbitals and the ligand p-orbitals can be investigated. This includes quantifying the degree of covalent character in the M-O bonds. dalalinstitute.com The nephelauxetic effect, which describes the decrease in inter-electronic repulsion among d-electrons upon complexation due to orbital expansion and covalency, can be computationally assessed. dalalinstitute.com

Calculate Spectroscopic Properties : Theoretical calculations can predict vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures. researchgate.net

Determine Complex Stability : The stability of the complexes can be evaluated by calculating thermodynamic parameters such as binding energies and formation constants.

Reactivity and Transformation Pathways of 3 Heptylidenepentane 2,4 Dione and Its Derivatives

Electrophilic and Nucleophilic Additions to the Alkene and Carbonyl Moieties

The electronic structure of α,β-unsaturated carbonyl compounds like 3-Heptylidenepentane-2,4-dione renders them electrophilic at two primary locations: the carbonyl carbon and the β-carbon of the alkene. wikipedia.orgrsc.org This dual electrophilicity allows for two main pathways for nucleophilic attack: direct 1,2-addition to a carbonyl group or 1,4-conjugate addition to the β-carbon, famously known as the Michael addition. libretexts.orgwikipedia.orgorganic-chemistry.org

Nucleophilic Addition:

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct 1,2-addition at the carbonyl carbon. In contrast, "soft" nucleophiles, which include enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition. rsc.orgwikipedia.org

The Michael reaction is a cornerstone of C-C bond formation and is particularly effective when a stable enolate, such as one derived from a 1,3-dicarbonyl compound like pentane-2,4-dione itself, acts as the nucleophile. libretexts.orgorganic-chemistry.org This reaction proceeds via the addition of the nucleophilic enolate to the β-carbon of the α,β-unsaturated system, forming a new enolate intermediate which is subsequently protonated to yield a 1,5-dicarbonyl compound. libretexts.orgwikipedia.org This pathway is thermodynamically controlled and highly valuable in synthetic chemistry. organic-chemistry.org The versatility of this reaction extends to various nucleophiles, including nitrogen (aza-Michael) and oxygen (oxa-Michael) nucleophiles. wikipedia.orgrsc.org

Electrophilic Addition:

Due to the electron-withdrawing nature of the conjugated dicarbonyl system, the alkene moiety in this compound is electron-deficient and thus generally unreactive toward electrophiles. However, reactions can be induced under specific conditions, often involving activation by Lewis or Brønsted acids which coordinate to the carbonyl oxygen, increasing the electrophilicity of the entire conjugated system. nih.gov

| Nucleophile Type | Example Nucleophile | Predominant Pathway | Product Type |

|---|---|---|---|

| Carbon (Soft) | Malonate Esters, β-Ketoesters | 1,4-Addition (Michael) | 1,5-Dicarbonyl Adduct |

| Carbon (Hard) | Organolithium, Grignard Reagents | 1,2-Addition | Tertiary Allylic Alcohol |

| Nitrogen | Primary/Secondary Amines | 1,4-Addition (Aza-Michael) | β-Amino Diketone |

| Oxygen | Alkoxides, Water | 1,4-Addition (Oxa-Michael) | β-Alkoxy Diketone |

| Sulfur | Thiols | 1,4-Addition (Thia-Michael) | β-Thioether Diketone |

Cyclization Reactions Involving the Diketone Scaffold for Heterocyclic Synthesis

The 1,3-dicarbonyl framework embedded within this compound is a classic and versatile synthon for the construction of various heterocyclic rings. These reactions typically involve condensation with binucleophilic reagents, where each nucleophilic center reacts with one of the carbonyl carbons.

Synthesis of Pyrazoles: One of the most prominent reactions of 1,3-dicarbonyl compounds is their condensation with hydrazine (B178648) and its derivatives to form pyrazoles, a class of five-membered aromatic heterocycles. beilstein-journals.orgmdpi.com In this reaction, the hydrazine initially reacts with one carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable pyrazole (B372694) ring. nih.gov The use of substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles. While the reaction is highly efficient, the use of unsymmetrical diketones and substituted hydrazines can sometimes lead to mixtures of regioisomers. beilstein-journals.orgnih.gov

Synthesis of Pyrimidines: Six-membered heterocyclic rings like pyrimidines can also be synthesized. This is often achieved through a [3+3] annulation strategy where the three-carbon diketone unit reacts with a three-atom N-C-N fragment, such as an amidine. rsc.orgmdpi.com The reaction involves a sequence of condensation and cyclization steps, ultimately leading to the formation of the pyrimidine (B1678525) core. This method is a powerful tool for creating multi-substituted pyrimidines from readily available starting materials. rsc.org

| Binucleophile | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation/Cyclization |

| Amidine (R-C(NH)NH₂) | Pyrimidine | [3+3] Annulation/Condensation |

| Urea (H₂N-CO-NH₂) | Pyrimidinone | Condensation/Cyclization |

| Thiourea (H₂N-CS-NH₂) | Thiopyrimidinone | Condensation/Cyclization |

Rearrangement Reactions and Mechanistic Pathways

The conjugated system of this compound is susceptible to rearrangement reactions, particularly under photochemical conditions. The absorption of UV light can promote the molecule to an excited state (often via an n→π* transition), which can then undergo transformations not accessible under thermal conditions. nih.gov

A common photochemical reaction for α,β-unsaturated ketones is deconjugation, where the carbon-carbon double bond migrates out of conjugation with the carbonyl group to form a β,γ-unsaturated isomer. This process can be facilitated in the presence of a mild base. rsc.org The proposed mechanism involves the initial formation of a photoenol (a dienol intermediate). This intermediate can then re-ketonize via two competing pathways: a thermal 1,5-sigmatropic hydrogen shift or a base-catalyzed proton transfer, the latter of which leads to the deconjugated product. rsc.org

Additionally, Brønsted or Lewis acids can act as catalysts in photochemical reactions by coordinating to the carbonyl oxygen. This "chromophore activation" can lower the energy required for excitation and open different mechanistic pathways, including E/Z isomerization of the double bond and other skeletal rearrangements. nih.gov

Oxidative and Reductive Transformations of the α,β-Unsaturated Diketone System

The dual functionality of the α,β-unsaturated diketone system allows for selective oxidative and reductive transformations. The challenge in these reactions is often achieving chemoselectivity—targeting one functional group (the alkene or a carbonyl) while leaving the other intact.

Reductive Transformations: The reduction of enones can yield three main products: an allylic alcohol (from 1,2-reduction of the carbonyl), a saturated ketone (from 1,4-reduction of the alkene), or a saturated alcohol (from reduction of both moieties). lew.romdpi.com

1,2-Reduction: The selective reduction of a carbonyl group in the presence of a conjugated alkene is famously achieved using the Luche reduction. wikipedia.org This method employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium ion is thought to activate the carbonyl group toward nucleophilic attack, leading to the preferential formation of the allylic alcohol. organic-chemistry.orgacgpubs.org

1,4-Reduction (Conjugate Reduction): Selective reduction of the C=C double bond to give the saturated diketone can be accomplished using various methods, including catalytic hydrogenation with specific catalysts or using hydride reagents designed for conjugate addition. rsc.org For instance, certain copper hydride and iridium-based catalytic systems are known to favor 1,4-reduction. mdpi.comrsc.org

Complete Reduction: Stronger reducing agents or harsher conditions, such as using a Raney Ni-Al alloy in an aqueous medium, can lead to the complete reduction of both the alkene and the carbonyl groups to yield the corresponding saturated alcohol. lew.ro

Oxidative Transformations: The electron-deficient nature of the alkene makes it susceptible to nucleophilic oxidation reagents. A common oxidative transformation is epoxidation, which forms a three-membered oxirane ring across the former double bond. Reagents like hydrogen peroxide under basic conditions can be used for this purpose, proceeding through a nucleophilic attack of the hydroperoxide anion on the β-carbon.

| Reagent/System | Transformation Type | Primary Product |

|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction | Allylic Alcohol |

| Catalytic H₂ (e.g., with Iridium catalyst) | 1,4-Reduction | Saturated Diketone |

| Copper Hydride Catalysts | 1,4-Reduction | Saturated Diketone |

| Raney Ni-Al Alloy | Complete Reduction | Saturated Diol |

| H₂O₂, NaOH | Oxidation (Epoxidation) | Epoxy-diketone |

Applications of Green Chemistry Principles in 2,4-Dione Reactivity

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are highly relevant to the synthesis and transformations involving 2,4-dione systems. yale.eduepa.gov

Catalysis: A core principle is the use of catalytic reagents over stoichiometric ones. yale.eduessentialchemicalindustry.org Many modern transformations of α,β-unsaturated diketones rely on highly efficient catalysts. For example, iridium- and copper-catalyzed reductions allow for selective 1,4-additions with low catalyst loadings, avoiding the waste associated with stoichiometric metal hydride reagents. mdpi.comrsc.org Similarly, Lewis acid-catalyzed cyclizations and rearrangements operate with catalytic quantities. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. sigmaaldrich.com Multicomponent reactions, such as the one-pot synthesis of pyrimidines and pyrazoles from diketones, are excellent examples of high atom economy. nih.govrsc.org These reactions build complex molecules from simple precursors in a single step, minimizing byproduct formation.

Safer Solvents and Reaction Conditions: The use of benign solvents and the reduction of energy consumption are key green metrics. essentialchemicalindustry.orgpsu.edu Research into the reactivity of diones has explored reactions in greener solvents like water or ethanol. lew.romdpi.com The use of alternative energy sources, such as visible light for photo-oxidation or microwave irradiation for cyclizations, can reduce energy requirements and reaction times compared to conventional heating. rsc.orgresearchgate.net For example, metal-free, visible-light-enabled photo-oxidation has been used to convert dihydropyrimidine (B8664642) intermediates into pyrimidines, avoiding transition-metal catalysts. rsc.org

Prevention of Derivatives: Green chemistry encourages avoiding unnecessary derivatization steps (like using protecting groups), which generate waste. sigmaaldrich.com The development of chemoselective reagents, such as those used in the Luche reduction, allows for the direct transformation of one functional group in a multifunctional molecule like this compound without the need to protect others, thereby streamlining the synthesis and reducing waste. wikipedia.org

Synthesis and Academic Significance of Analogues and Derivatives of the Pentane 2,4 Dione Scaffold

Alkyl and Aryl Substituted Pentane-2,4-diones

Alkyl and aryl substituted pentane-2,4-diones are valuable intermediates in the synthesis of various organic compounds, including liquid crystals and coordination complexes. unirioja.es The substitution at the central carbon (C3 position) of the pentane-2,4-dione core significantly influences the molecule's properties and reactivity.

The synthesis of these derivatives often involves the C-alkylation or C-arylation of the pentane-2,4-dione enolate. A variety of synthetic strategies have been developed to achieve these transformations. For instance, the selective arylation of sodium enolates of β-dicarbonyl compounds can be accomplished using aryl iodides in the presence of copper(I) iodide. unirioja.es Phase transfer catalysis has also been employed to achieve moderate yields in alkylation reactions. unirioja.es

A novel and efficient method for synthesizing 3-substituted derivatives of pentane-2,4-dione involves converting less reactive chloro derivatives into more reactive iodo derivatives via the Finkelstein reaction. researchgate.net This method can be carried out in industrially common ketones like methyl isobutyl ketone (MIBK), which also allows for the azeotropic removal of water, making it suitable for moisture-sensitive alkylating agents. researchgate.net The purification of C-alkylation products can be achieved by forming copper complexes, separating them, and then decomposing the complex with hydrochloric acid to retrieve the pure ligand. researchgate.net

The academic significance of these substituted diones is extensive. They serve as crucial precursors for mesogenic (liquid crystal-forming) pyrazoles and isoxazoles. unirioja.es The β-diketone group imparts a strong dipole moment, which can enhance the anisotropic molecular polarizability, a key factor for mesogenic behavior. unirioja.es

Table 1: Yield and Reaction Time for the Synthesis of 3-Allylpentane-2,4-dione with Various Alkylating Agents

| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Allyl Chloride | Methyl Isobutyl Ketone | ~115 | 4 | 75 |

| Allyl Bromide | Methyl Isobutyl Ketone | ~115 | 2 | 85 |

| Allyl Iodide | Methyl Isobutyl Ketone | ~115 | 1 | 90 |

This table is generated based on the general findings that reactivity increases from chloride to iodide, leading to shorter reaction times and higher yields. researchgate.net

Heterocyclic Compounds Derived from the 2,4-Dione Core

The pentane-2,4-dione scaffold is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org The two carbonyl groups provide reactive sites for condensation reactions with binucleophilic reagents.

The most common and well-established syntheses involve the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine to produce pyrazoles and isoxazoles, respectively. unirioja.es These reactions are fundamental in heterocyclic chemistry and provide access to five-membered aromatic rings that are prevalent in pharmaceuticals and materials science.

Similarly, condensation of pentane-2,4-dione with urea yields pyrimidines, which are core structures in nucleic acids and many biologically active compounds. wikipedia.org The reaction with guanidine hydrochloride can also be used to form substituted pyrimidines. researchgate.net

Furthermore, pentane-2,4-dione and its derivatives are used in the synthesis of more complex heterocyclic systems like quinoxalines, also known as benzopyrazines. researchgate.net These compounds are formed by the condensation of an aryl o-diamine with a 1,2-dicarbonyl compound. Quinoxalines are recognized for their broad range of biological activities and applications in medicinal chemistry. researchgate.net The use of microwave-assisted synthesis has been shown to optimize reaction times and improve yields for these types of transformations. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Pentane-2,4-dione

| Reagent | Resulting Heterocycle | Core Structure |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole (B372694) | 5-membered ring with two adjacent nitrogen atoms |

| Hydroxylamine (NH₂OH) | Isoxazole | 5-membered ring with adjacent nitrogen and oxygen atoms |

| Urea (CO(NH₂)₂) | Pyrimidine (B1678525) | 6-membered ring with two nitrogen atoms at positions 1 and 3 |

| Guanidine (C(NH)(NH₂)₂) | Pyrimidine | 6-membered ring with two nitrogen atoms at positions 1 and 3 |

| o-Phenylenediamine | Quinoxaline | Fused benzene (B151609) and pyrazine ring system |

Structural Modifications and their Influence on Reaction Pathways

Structural modifications to the pentane-2,4-dione scaffold have a profound impact on its chemical properties and reaction pathways. The molecule exists as a mixture of keto and enol tautomers, and substituents can significantly shift this equilibrium. wikipedia.orgresearchgate.net

The nature of the substituents at the C1, C3, and C5 positions influences the electronic and steric environment of the molecule. For example, introducing electron-withdrawing groups like trifluoromethyl (in 1,1,1-trifluoropentane-2,4-dione) increases the acidity of the enolic proton and shifts the tautomeric equilibrium. nih.gov Descriptors derived from partition coefficients show that while pentane-2,4-dione and its alkyl derivatives are polar and have substantial hydrogen bond basicity, they lack hydrogen bond acidity. nih.gov In contrast, fluorinated derivatives like 1,1,1-trifluoropentane-2,4-dione and hexafluoropentane-2,4-dione exhibit significant hydrogen bond acidity. nih.gov This change in electronic properties directly affects how these molecules interact with other reagents and catalysts, thereby influencing reaction pathways.

The redox properties of the pentane-2,4-dione scaffold can also be tuned through structural modification. The pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT) ligand system, for instance, demonstrates "redox noninnocence," meaning the ligand itself can act as an electron reservoir in metal complexes, participating in redox reactions. desy.de This property allows for novel catalytic transformations, such as the Wacker-type oxidation of olefins, where the ligand plays an essential role in the catalytic cycle. desy.de The electronic structure and d-orbital splitting of metal complexes are directly affected by the ligand's protonation and oxidation state, which in turn dictates the catalytic activity. desy.de

Novel Synthetic Strategies for Advanced 2,4-Dione Architectures

The development of novel synthetic strategies is crucial for accessing advanced molecular architectures based on the 2,4-dione core. Modern synthetic chemistry aims to create complex structures with high efficiency and control.

One innovative approach is a tandem sequence involving a photo-induced intramolecular [2+2] cycloaddition followed by an acid-promoted ring expansion. mdpi.com This strategy allows for the construction of novel bicyclic triketone frameworks. The process starts with the UV irradiation of a cyclic vinylogous ester, which yields a highly strained cyclobutane-fused diketone. mdpi.com Subsequent treatment with acid promotes a retro-aldol ring expansion, leading to fused bicyclic systems with strategically placed carbonyl groups, offering opportunities for further functionalization. mdpi.com

The use of modern techniques like microwave-assisted synthesis has been shown to significantly improve reaction conditions for creating heterocyclic derivatives from diones, leading to shorter reaction times and higher yields. researchgate.net

Furthermore, the field of nanocatalysis offers promising new avenues for synthetic transformations. rsc.org The use of nanomaterials as catalysts in the form of nanoclusters, single atoms, or composites can lead to novel catalytic processes with enhanced activity and selectivity. rsc.org These advanced catalytic systems can be applied to the synthesis and functionalization of 2,4-dione architectures, paving the way for the construction of previously inaccessible molecules.

Future Research Directions and Emerging Applications in Chemical Sciences

Advanced Catalysis and Organocatalysis Utilizing Diketone-Based Systems

Derivatives of pentane-2,4-dione, commonly known as acetylacetone (B45752), have long been recognized for their utility as ligands in coordination chemistry and as precursors for various catalysts. The β-diketone group can coordinate with a variety of metal centers, influencing their catalytic activity and selectivity.

Future research could focus on leveraging 3-Heptylidenepentane-2,4-dione as a ligand for transition metal catalysts. The heptylidene group could introduce beneficial steric and electronic effects, potentially leading to catalysts with enhanced performance in reactions such as hydrogenations, cross-coupling reactions, and polymerizations. The lipophilic nature of the heptylidene chain might also enhance the solubility of the resulting metal complexes in nonpolar solvents, which is advantageous for certain catalytic processes.

In the realm of organocatalysis, the acidic α-proton of the pentane-2,4-dione backbone can be exploited. While the double bond at the 3-position in this compound removes this specific proton, the core diketone structure can be modified to create novel organocatalysts. For instance, asymmetric modifications of the diketone could lead to chiral catalysts for stereoselective transformations.

Potential in Materials Science and Polymer Chemistry

The field of materials science offers fertile ground for the application of this compound and its derivatives. β-Diketones are known precursors for the synthesis of liquid crystals and coordination polymers. unirioja.esresearchgate.net The introduction of a heptylidene group could influence the mesogenic properties of resulting liquid crystalline materials, potentially leading to new display technologies or sensors. unirioja.es

In polymer chemistry, this compound could serve as a versatile monomer or additive. Its ability to chelate with metals could be utilized to create self-healing polymers, where the diketone moieties act as reversible cross-linking points. Furthermore, the vinyl group within the heptylidene substituent could potentially participate in polymerization reactions, leading to polymers with pendant diketone functionalities that can be further modified or used for metal uptake.

Table 1: Potential Applications in Materials Science

| Application Area | Potential Role of this compound |

| Liquid Crystals | Precursor for novel mesogenic materials. unirioja.es |

| Coordination Polymers | Building block for functional coordination networks. researchgate.net |

| Self-Healing Polymers | Reversible cross-linking agent through metal chelation. |

| Functional Polymers | Monomer for polymers with pendant metal-chelating sites. |

Exploration of Unconventional Reaction Pathways and Methodologies

The reactivity of the α,β-unsaturated ketone system present in this compound provides opportunities to explore unconventional reaction pathways. For example, it could participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to generate complex cyclic structures. The investigation of its reactivity with different reagents under various conditions (e.g., photochemical, microwave-assisted) could unveil novel synthetic transformations.

Furthermore, the compound can serve as a scaffold for the synthesis of heterocyclic compounds. The 1,3-dicarbonyl unit is a classic precursor for the synthesis of heterocycles like pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine, respectively. unirioja.es The heptylidene substituent would be incorporated into the final heterocyclic structure, potentially imparting unique biological or material properties.

Interdisciplinary Research Opportunities for Chemical Innovation

The versatile nature of this compound opens doors for interdisciplinary research. In medicinal chemistry, the incorporation of this compound into larger molecules could be explored for the development of new therapeutic agents, as diketone-containing compounds have shown a range of biological activities.

In the field of sensor technology, the ability of the diketone to bind to specific metal ions could be harnessed to develop colorimetric or fluorescent sensors. The heptylidene group could be functionalized with chromophores or fluorophores to enhance the sensing capabilities.

Collaboration between synthetic chemists, materials scientists, and biologists will be crucial to fully realize the potential of this compound and its derivatives, paving the way for significant chemical innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Heptylidenepentane-2,4-dione?

- Answer : The compound is typically synthesized via Claisen-Schmidt condensation between heptanal and pentane-2,4-dione under basic conditions. Catalysts such as piperidine or ethanol-based reflux systems are used to promote keto-enol tautomerization and aldol addition. Solvent choice (e.g., absolute ethanol) and temperature control are critical for optimizing yield . Characterization of intermediates via NMR (e.g., monitoring enolate formation) ensures reaction progression .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identifies enolic protons (δ ~12–15 ppm) and carbonyl carbons (δ ~190–210 ppm). Methyl and heptyl substituents are resolved via splitting patterns .

- IR Spectroscopy : Confirms diketone C=O stretches (~1700 cm⁻¹) and enol C-O absorption (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .

- Storage : Keep in airtight containers away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound influence its coordination chemistry with transition metals?

- Answer : The enol form acts as a bidentate ligand, coordinating metals via the two oxygen atoms. Studies on analogous acetylacetonate (acac) complexes (e.g., [Ni(acac)₂]) demonstrate that tautomer stability affects ligand field strength and geometry. Variable-temperature NMR or X-ray crystallography can resolve tautomeric ratios in metal complexes .

Q. What strategies resolve contradictions in reported bioactivity of this compound derivatives?

- Answer : Discrepancies often arise from assay variability or impurities. Recommended approaches:

- Standardized Bioassays : Use established protocols (e.g., disk diffusion for antimicrobial activity) with controls .

- Purity Validation : HPLC or GC-MS to confirm compound integrity before testing .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., heptyl chain length) to isolate bioactive motifs .

Q. How can computational modeling optimize the design of this compound-based catalysts?

- Answer : Density Functional Theory (DFT) calculates electron density distribution, predicting reactive sites for catalysis. For example, Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization for asymmetric catalysis . Molecular dynamics simulations assess solvent effects on tautomeric stability .

Q. What experimental designs mitigate side reactions during derivatization of this compound?

- Answer : Common side reactions (e.g., over-alkylation) are minimized by:

- Stepwise Functionalization : Use protecting groups (e.g., silyl ethers) for selective modification .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in nucleophilic additions .

- In Situ Monitoring : ReactIR or TLC tracks reaction progress to halt at intermediates .

Methodological Challenges and Solutions

Q. How are conflicting spectral data for this compound derivatives reconciled?

- Answer : Contradictions may arise from solvent polarity or tautomerism. Solutions include:

- Deuterated Solvent Swaps : Compare NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

- 2D NMR Techniques : HSQC and COSY resolve overlapping signals in complex mixtures .

Q. What advanced purification techniques are effective for isolating this compound from byproducts?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.